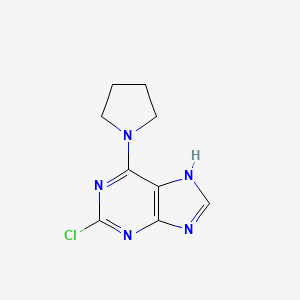
2-Chloro-6-pyrrolidin-1-yl-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-6-pyrrolidin-1-yl-9H-purine” is a chemical compound with the molecular formula C9H10ClN5. It has a molecular weight of 223.66 g/mol . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H10ClN5/c10-9-13-7-6 (11-5-12-7)8 (14-9)15-3-1-2-4-15/h5H,1-4H2, (H,11,12,13,14) . This indicates the presence of a pyrrolidine ring attached to a purine ring. Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Applications in Medicinal Chemistry
- Anticancer Activity Research : Research has been conducted on derivatives of 9-amino-9H-purine-6(1H)-thione, including 9-pyrrolidin-1-yl derivatives, for potential anticancer activities. These compounds were evaluated for activity against L1210 leukemia cells, although none showed significant activity on a single-dose schedule (Temple, Kussner, & Montgomery, 1975).
Chemical Synthesis and Modification
- Derivative Synthesis : The synthesis of 6-chlorin-8-alkyl-9-aryl-purine derivatives has been reported, starting from 4,6-dichlorin-5-amino-pyrimidine. These compounds were synthesized via N-alkylation, condensation, and chloridization, contributing to the understanding of purine chemistry (Zhou Juntao, 2011).
Hydrogen Bonding Studies
- Nucleoside Interactions : Studies on the hydrogen bonding interactions of purines and pyrimidines in solutions like dimethyl sulfoxide and chloroform have provided insights into the behavior of nucleosides and their derivatives. This research is crucial for understanding molecular interactions in biological systems (Katz & Penman, 1966).
Applications in Biochemistry
- Nucleotide Analogs : Pyrrolidin-1-yl derivatives of pyrimidines and purines, acting as analogs of 2′,3′-dideoxynucleotides, have been prepared. These serve as important tools in biochemical research, especially in the study of nucleic acids (Harnden, Jarvest, & Parratt, 1992).
Molecular Recognition and Binding
- Polymer Interactions with Nucleic Acid Bases : Studies on poly(vinyldiaminotriazine) and its ability to bind pyrimidine derivatives and purines through hydrogen bonding in water have provided valuable insights into molecular recognition processes. This research is significant in the field of biochemistry and molecular biology (Asanuma et al., 1998).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
2-chloro-6-pyrrolidin-1-yl-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5/c10-9-13-7-6(11-5-12-7)8(14-9)15-3-1-2-4-15/h5H,1-4H2,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNYLLRNMGTTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
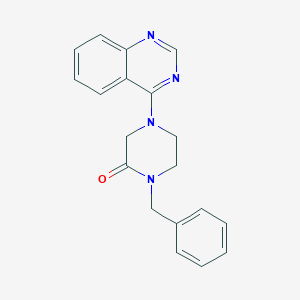
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,6-dimethoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2872744.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2872747.png)
![5-[(4-chlorophenyl)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2872749.png)
![N-(1-cyanopropyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2872750.png)
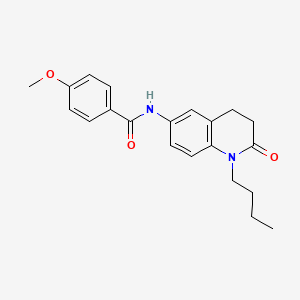


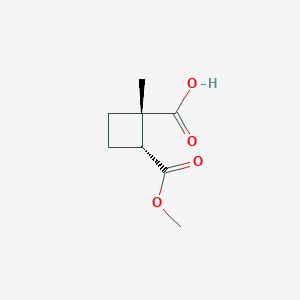

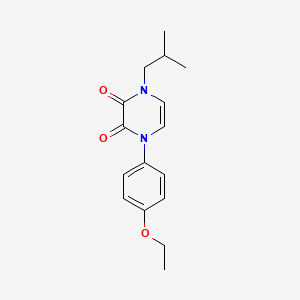
![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-propyloxalamide](/img/structure/B2872762.png)
![Ethyl 5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872763.png)

